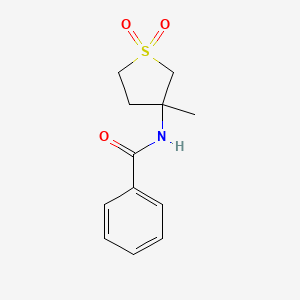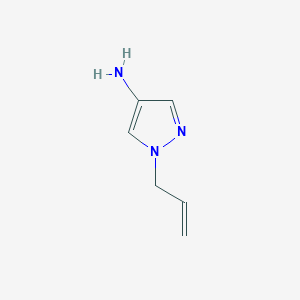amine](/img/structure/B12119906.png)
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](3,5-dimethylphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is an organic compound that features a sulfonamide linkage between two aromatic rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both electron-withdrawing and electron-donating groups on the aromatic rings can influence its reactivity and interactions with other molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine typically involves a multi-step process:
Nitration and Reduction: The starting material, 2,5-dichloro-4-ethoxybenzene, undergoes nitration to introduce a nitro group. This is followed by reduction to form the corresponding amine.
Sulfonylation: The amine is then reacted with a sulfonyl chloride derivative, such as 3,5-dimethylbenzenesulfonyl chloride, under basic conditions to form the sulfonamide linkage.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and environmental impact are considered. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Halogen atoms on the aromatic rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for designing drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.
Materials Science: The compound can be incorporated into polymers or coatings to impart specific properties, such as increased thermal stability or resistance to degradation.
Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.
Wirkmechanismus
The mechanism of action of (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, influencing their activity. The electron-withdrawing and donating groups on the aromatic rings can modulate the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzymes or modulation of receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2,5-Dichloro-4-methoxyphenyl)sulfonylamine
- (2,5-Dichloro-4-ethoxyphenyl)sulfonylamine
Uniqueness
(2,5-Dichloro-4-ethoxyphenyl)sulfonylamine is unique due to the specific combination of substituents on the aromatic rings, which can influence its reactivity and interactions. The presence of both electron-withdrawing (chloro) and electron-donating (ethoxy) groups provides a balance that can be fine-tuned for specific applications.
Eigenschaften
Molekularformel |
C16H17Cl2NO3S |
|---|---|
Molekulargewicht |
374.3 g/mol |
IUPAC-Name |
2,5-dichloro-N-(3,5-dimethylphenyl)-4-ethoxybenzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-4-22-15-8-14(18)16(9-13(15)17)23(20,21)19-12-6-10(2)5-11(3)7-12/h5-9,19H,4H2,1-3H3 |
InChI-Schlüssel |
ATTHIZIVYGVBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC2=CC(=CC(=C2)C)C)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Propanone, 1-[6-cyclohexyl-1-(1-oxopropyl)-3-phenylimidazo[4,5-e][1,3,4]thiadiazin-5(1H)-yl]-](/img/structure/B12119831.png)
![2,5-dichloro-N-[(2Z)-3-[(3-chloro-4-methoxyphenyl)amino]quinoxalin-2(1H)-ylidene]benzenesulfonamide](/img/structure/B12119836.png)

![4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine](/img/structure/B12119851.png)
![3-{[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]methyl}-3,4-dihydro-1,2,3-benzotriazin-4-one](/img/structure/B12119861.png)

![3-methylbutyl 4-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoylamino]benzoate](/img/structure/B12119867.png)


![(2E)-2-(3,4-dimethoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12119888.png)


![3-Chloro-5,7-dimethyl[1,2,4]triazolo[4,3-A]pyrimidine](/img/structure/B12119899.png)

